Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
Description
Context of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The this compound structure is a fused bicyclic heterocycle, meaning it is constructed from two rings sharing a common side. Specifically, it comprises a pyrimidine (B1678525) ring fused to a pyridazine (B1198779) ring.
Both parent heterocycles are of immense chemical and biological interest. The pyrimidine ring system is famously found in nature as a core component of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental to the structure of DNA and RNA. wikipedia.org Synthetic pyrimidine derivatives are also central to numerous pharmaceuticals, including barbiturates. wikipedia.org Similarly, the pyridazine moiety is a key pharmacophore in medicinal chemistry, with many of its derivatives exhibiting a wide array of biological activities. informahealthcare.comliberty.edu The fusion of these two important heterocyclic systems into the pyrimido[4,5-c]pyridazine (B13102040) scaffold creates a novel molecular architecture with unique electronic and steric properties, making it a target of considerable interest for synthetic and medicinal chemists. informahealthcare.com
Historical Perspective of Pyrimido[4,5-c]pyridazine Derivatives
While the systematic study of the parent pyrimidine ring began in the 1880s, the exploration of fused pyrimido[4,5-c]pyridazine systems is a more recent endeavor. wikipedia.org Early synthetic reports, such as a 1968 study describing the Hoffmann reaction on 6-methylpyridazine-3,4-dicarboxamide, often resulted in mixtures of products that included pyrimido[4,5-c]pyridazine-5,7-dione derivatives. researchgate.net These initial syntheses were frequently characterized by low yields and the formation of multiple isomers, presenting significant purification challenges. nih.gov
Much of the subsequent research has been dedicated to overcoming these synthetic hurdles. A primary goal has been the development of more efficient, higher-yielding, and regioselective methods to access these compounds. nih.gov Modern synthetic strategies often employ the cyclization of functionalized pyrimidines, such as 6-hydrazinyluracils, with various dicarbonyl reagents. nih.govlookchem.com The focus has shifted towards creating clean and generalizable pathways, including one-pot multicomponent reactions, that allow for the systematic synthesis of a wide range of analogues for further study. researchgate.netnih.gov This evolution in synthetic methodology has been crucial for enabling more detailed investigations into the chemical and biological properties of the pyrimido[4,5-c]pyridazine core.
Structural Elucidation and Nomenclatural Considerations of this compound Analogues
The systematic name, this compound, precisely describes the molecule's structure. "Pyrimido[4,5-c]pyridazine" indicates the fusion of a pyrimidine and pyridazine ring, with the lettering and numbering specifying the orientation of the fusion. The "-dione" suffix with locants "5,7" identifies two carbonyl (C=O) groups at these positions. The "(1H,6H)" designation specifies the location of hydrogen atoms on two of the ring's nitrogen atoms, indicating that these nitrogens are part of NH groups in the stable tautomeric form. nih.gov The unsubstituted parent dione (B5365651) has the chemical formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . nih.govchemicalbook.com
A significant aspect of this chemical family is the nomenclature surrounding its analogues. For instance, 1,6-Dimethylthis compound is also known by the semi-trivial name 4-deazatoxoflavin. nih.gov This name signifies its structural relationship to the natural product toxoflavin, where a nitrogen atom at position 4 has been replaced by a carbon atom (a "deaza" analogue). nih.gov
Structural elucidation of these compounds relies heavily on modern spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming structural assignments, particularly for distinguishing between isomers, such as 3- and 4-monosubstituted analogues, which can be produced simultaneously in certain reactions. nih.gov
Table 1: Properties of the Parent Pyrimido[4,5-c]pyridazine Scaffold and the Dione Derivative
| Property | Pyrimido[4,5-c]pyridazine | This compound |
|---|---|---|
| CAS Number | 254-62-6 nih.gov | 20886-77-5 nih.gov |
| Molecular Formula | C₆H₄N₄ nih.gov | C₆H₄N₄O₂ nih.gov |
| Molecular Weight | 132.13 g/mol chemscene.com | 164.12 g/mol nih.gov |
| IUPAC Name | pyrimido[4,5-c]pyridazine nih.gov | 8H-pyrimido[4,5-c]pyridazine-5,7-dione nih.gov |
Overview of Research Areas in this compound
Research into this compound and its derivatives is primarily concentrated in two interconnected fields: synthetic organic chemistry and medicinal chemistry.
Synthetic Chemistry: A major thrust of research is the development of novel and improved synthetic methodologies. nih.gov Key areas of investigation include:
Regioselective Synthesis: Devising reactions that selectively produce a single desired isomer (e.g., a 3-substituted product over a 4-substituted one) is a significant challenge that continues to be an active area of study. nih.gov
One-Pot Reactions: The design of multicomponent, one-pot procedures provides an efficient and atom-economical route to complex derivatives from simple starting materials. researchgate.net
Reaction Mechanisms: Understanding the reaction pathways, such as the mechanism of nucleophilic substitution of hydrogen in the dione's ring system, is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives. nih.govresearchgate.net
Medicinal Chemistry and Biological Activity: The structural similarity of certain derivatives to biologically important molecules like flavins has spurred extensive investigation into their potential therapeutic applications. nih.gov Key research findings include:
Enzyme Inhibition: Derivatives have been designed and synthesized as inhibitors of enzymes like Dihydropteroate (B1496061) Synthase (DHPS), a target in antimicrobial research. nih.gov In silico studies have also pointed to their potential as inhibitors of AKT1, a kinase involved in cell survival pathways, suggesting a possible role in cancer research. researchgate.net
Biomimetic Studies: The 4-deazatoxoflavin analogue has been shown to mimic the function of flavin and 5-deazaflavin coenzymes in their ability to oxidize amines. nih.gov
Antimicrobial and DNA-Binding Properties: 4-Deazatoxoflavin has demonstrated inhibitory activity against the bacterium Pseudomonas and has shown DNA-binding capabilities, without the general cytotoxicity associated with its parent compound, toxoflavin. nih.gov
Table 2: Selected Research Findings on Pyrimido[4,5-c]pyridazine Derivatives
| Derivative Class | Research Focus | Key Finding | Reference |
|---|---|---|---|
| 4-Deazatoxoflavins | Biomimetic Chemistry | Acts as a biomimetic of flavin in oxidizing amines. | nih.gov |
| 4-Deazatoxoflavins | Antimicrobial Activity | Shows inhibitory activity against Pseudomonas and binds to DNA. | nih.gov |
| Substituted Pyrimido[4,5-c]pyridazines | Enzyme Inhibition | Designed as potential inhibitors of Dihydropteroate Synthase (DHPS). | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8H-pyrimido[4,5-c]pyridazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-2-7-10-4(3)8-6(12)9-5/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKZKMFQILPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618395 | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20886-77-5 | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20886-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione and Its Derivatives
Classical Synthetic Approaches to Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Scaffolds
Classical synthetic methods for the construction of the pyrimido[4,5-c]pyridazine (B13102040) core often rely on cyclization reactions to form the fused pyridazine (B1198779) ring onto a pre-existing pyrimidine (B1678525) structure.
Cyclization Reactions in this compound Formation
The formation of the pyridazine ring in the pyrimido[4,5-c]pyridazine system is typically achieved through the reaction of a suitably functionalized pyrimidine precursor with a hydrazine (B178648) derivative or a similar reagent. This key cyclization step is central to many synthetic routes. A common strategy involves the use of 6-hydrazinyluracil derivatives, which can react with α-dicarbonyl compounds to yield the desired fused ring system. nih.gov
For instance, an improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been reported, which involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil (B121893) with various phenyl and alkyl glyoxal (B1671930) monohydrates. nih.gov This approach highlights the importance of the reaction between a hydrazinyl-substituted pyrimidine and a 1,2-dicarbonyl compound to effect the final cyclization.
The Dieckmann cyclization is an intramolecular condensation of a diester with a base to yield a β-keto ester. While direct evidence for the use of Dieckmann cyclization in the synthesis of this compound is not prominently featured in the reviewed literature, the principles of this reaction are relevant to intramolecular cyclizations. Conceptually, a pyrimidine derivative bearing two ester functionalities at appropriate positions could undergo an intramolecular cyclization to form the pyridazine ring.
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org Although a direct application of the Thorpe-Ziegler reaction to the synthesis of this compound is not explicitly detailed in the available literature, the strategy of using dinitrile precursors for intramolecular cyclization is a recognized method in heterocyclic synthesis. researchgate.netmdpi.com The general principle involves the base-catalyzed intramolecular reaction between a nitrile group and an acidic methylene (B1212753) group of another nitrile function within the same molecule.
Ring-opening and subsequent ring-closure reactions represent a versatile strategy in heterocyclic chemistry. In the context of pyrimido[4,5-c]pyridazine synthesis, this could involve the opening of a pre-existing heterocyclic ring to generate a reactive intermediate, which then undergoes cyclization to form the desired fused pyridazine ring. For example, inverse Diels-Alder reactions can lead to a ring-opening/ring-closure sequence to afford pyridazinoquinolones. mdpi.com While not a direct synthesis of the target dione (B5365651), this illustrates the principle. Another example involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various reagents that proceed via condensation and subsequent ring closure to form fused pyrimidine systems. researchgate.net
Multicomponent Reaction (MCR) Approaches to this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, have emerged as powerful tools in the synthesis of complex heterocyclic scaffolds. tubitak.gov.tr These reactions are valued for their atom economy, environmental friendliness, and operational simplicity. tubitak.gov.tr
Several one-pot synthetic methods have been developed for the efficient synthesis of substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. These protocols often involve the condensation of a barbituric acid derivative, an arylglyoxal monohydrate, and a hydrazine source.
One such approach describes the regiospecific one-pot reaction of N-methylbarbituric acid or N-ethyl-2-thiobarbituric acid with various arylglyoxal monohydrates in the presence of hydrazine dihydrochloride (B599025) in ethanol. tubitak.gov.tr This method provides a straightforward route to 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their 7-thioxo analogues in moderate to good yields. tubitak.gov.tr
A proposed mechanism for this reaction involves the initial condensation of the arylglyoxal with hydrazine to form a hydrazone intermediate. This is followed by a Michael-type addition of the barbituric acid derivative to the hydrazone, and subsequent intramolecular cyclization and dehydration to afford the final product. tubitak.gov.tr
The following table summarizes the synthesis of various substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones via a one-pot, three-component reaction.
| Entry | Barbituric Acid Derivative | Arylglyoxal Monohydrate (Ar) | Product | Yield (%) |
| 1 | N-Methylbarbituric acid | Phenyl | 3-Phenyl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | 85 |
| 2 | N-Methylbarbituric acid | 4-Chlorophenyl | 3-(4-Chlorophenyl)-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | 82 |
| 3 | N-Methylbarbituric acid | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | 88 |
| 4 | N-Ethyl-2-thiobarbituric acid | Phenyl | 3-Phenyl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one | 78 |
| 5 | N-Ethyl-2-thiobarbituric acid | 4-Nitrophenyl | 3-(4-Nitrophenyl)-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one | 80 |
Data sourced from Rimaz, et al. (2014). tubitak.gov.tr
Another study reports a simple one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogues at room temperature in water, using a catalytic amount of pyridine. This method highlights a greener approach to the synthesis of these compounds.
The following table presents data from a one-pot synthesis of pyrimido[4,5-c]pyridazines.
| Entry | 1,2-Diketone | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzil | Ethyl acetoacetate | 3a | 85 |
| 2 | p-Methoxybenzil | Ethyl acetoacetate | 3b | 82 |
| 3 | Furil | Ethyl acetoacetate | 3c | 80 |
| 4 | Benzil | Diethyl malonate | 3d | 78 |
| 5 | p-Methoxybenzil | Diethyl malonate | 3e | 75 |
Data adapted from Khiangte, L. (2021). researchgate.netresearchgate.net
Advanced and Green Synthetic Techniques for this compound
In recent years, a shift towards more sustainable and efficient chemical syntheses has spurred the development of advanced techniques for constructing complex molecules like this compound. These methods aim to reduce reaction times, improve yields, and minimize the environmental impact compared to traditional synthetic routes.
Catalytic Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with enhanced efficiency and selectivity. Both Lewis acid and nanocatalyst applications have shown considerable promise in the synthesis of this compound derivatives.
Zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O) has emerged as a noteworthy Lewis acid catalyst in various organic transformations due to its low cost, low toxicity, and stability. researchgate.netresearchgate.net Its application in the synthesis of 3-arylpyrimido[4,5-c]pyridazines in water represents a significant advancement in green chemistry. growingscience.com This methodology offers an environmentally benign, efficient, and convenient one-pot, three-component reaction for the regioselective synthesis of these compounds. researchgate.net The use of ZrOCl2·8H2O in water as a solvent aligns with the principles of green chemistry by avoiding hazardous organic solvents. growingscience.com
The catalytic activity of ZrOCl2·8H2O has been demonstrated in the synthesis of a variety of heterocyclic compounds, including pyrimido[4,5-d]pyrimidinones and pyrimido[4,5-c]pyridazines. researchgate.net The reaction proceeds efficiently, providing good to excellent yields of the desired products. academie-sciences.fr
Table 1: ZrOCl2.8H2O-Catalyzed Synthesis of Substituted 3-Arylpyrimido[4,5-c]pyridazines
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 6-Hydrazinyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Arylglyoxal | 3-Aryl-1,6-dimethylthis compound | High |
Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net Various nanocatalysts, particularly those based on magnetic nanoparticles, have been developed and applied to the synthesis of fused pyrimidine systems. researchgate.netoiccpress.comoiccpress.com
One notable example is the use of N-piperidine sulfamic acid supported on magnetic nanoparticles (Fe3O4 NPs) as a novel nanocatalyst for the synthesis of pyrimido[4,5-c]pyridazine derivatives. researchgate.net This method allows for the one-pot preparation of these compounds under ambient conditions. The magnetic nature of the catalyst facilitates its easy separation and recovery from the reaction mixture, making it a reusable and sustainable option. oiccpress.comoiccpress.com
Other magnetic nanocatalysts, such as Ag-TiO2 core/shell nanoparticles, have also been successfully employed in the synthesis of related fused pyrimidine structures, demonstrating high efficiency and the ability to be recycled. rsc.orgnih.gov The use of such nanocatalysts often results in high to excellent product yields and aligns with the principles of green chemistry by promoting catalyst reusability and often allowing for reactions in more environmentally friendly solvents like water. researchgate.netrsc.org
Table 2: Nanocatalyst-Mediated Synthesis of Pyrimido[4,5-c]pyridazine Derivatives
| Catalyst | Reactants | Product | Key Advantages |
|---|---|---|---|
| N-piperidine sulfamic acid supported on Fe3O4 NPs | 1,3-Dicarbonyl compound, Arylglyoxal monohydrate, Hydrazine | Pyrimido[4,5-c]pyridazine derivative | Ambient conditions, Reusability of catalyst researchgate.net |
Non-Conventional Synthetic Methods
Beyond catalysis, non-conventional energy sources and synthetic platforms are being explored to streamline the synthesis of this compound and its analogs. These methods often offer significant advantages in terms of reaction speed and efficiency.
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. orientjchem.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various fused pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolines. researchgate.netproquest.comresearchgate.netsrce.hr The rapid heating achieved through microwave energy can lead to cleaner reactions with fewer side products. nih.gov
The synthesis of pyrimido[4,5-c]pyridazine and related fused systems can be efficiently carried out using microwave assistance. For instance, the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes to form pyrimido[4,5-b]quinolines is effectively promoted by microwave heating. researchgate.net Similarly, one-pot, three-component reactions for the synthesis of pyrimido[4,5-b]quinolines from 6-aminothiouracil, cyclohexanone, and an aromatic aldehyde have been successfully performed under microwave irradiation. srce.hr
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Pyrimidines
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Synthesis of thienopyrimidinones | Long reaction time | Short reaction time | Higher yields orientjchem.org |
| Synthesis of pyrimido[4,5-d]pyrimidines | Minutes | Seconds | Improved yield researchgate.net |
Solid-phase synthesis is a powerful technique, particularly for the generation of libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.
An efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described. nih.gov In this approach, a polymer-bound pyrimidine is reacted with reagents like urea (B33335) or thiourea. Subsequent cleavage from the solid support yields the desired 4-aminopyrimido[4,5-d]pyrimidines. This method is amenable to the creation of structurally diverse libraries of these heterocyclic compounds for potential use in combinatorial chemistry. nih.gov While the direct solid-phase synthesis of this compound was not explicitly detailed in the provided search results, the successful application of this technique to the closely related pyrimido[4,5-d]pyrimidine scaffold suggests its potential applicability. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-deazatoxoflavin |
| 3-Arylpyrimido[4,5-c]pyridazine |
| Pyrimido[4,5-d]pyrimidinone |
| N-piperidine sulfamic acid |
| Ag-TiO2 core/shell magnetic nanoparticle |
| Benzopyrimido[4,5-d]azoninone |
| Thienopyrimidinone |
| Pyrimido[4,5-d]pyrimidine |
| Pyrimido[4,5-b]quinoline |
| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehyde |
| 6-Aminothiouracil |
| 4-Aminopyrimido[4,5-d]pyrimidine |
| Zirconium(IV) oxychloride octahydrate |
| Urea |
| Thiourea |
| Phenyl isocyanate |
Metal-Assisted Synthetic Strategies for this compound
Metal-assisted strategies play a crucial role in the synthesis of precursors required for the construction of the this compound core. One notable method involves the selenium dioxide (SeO₂) oxidation of methyl ketones to generate the corresponding glyoxal monohydrates. nih.gov These glyoxals are key intermediates that subsequently react with 6-(1-methylhydrazinyl)uracil to form the desired heterocyclic system. nih.gov
The oxidation process is typically carried out by refluxing the starting phenyl or alkyl methyl ketone with selenium dioxide in a mixture of p-dioxane and water. nih.gov This reaction efficiently converts the methyl group to an aldehyde, yielding the necessary α-ketoaldehyde (glyoxal) structure. The choice of this metal-assisted method is advantageous for its reliability in producing the glyoxal precursors necessary for the subsequent cyclization step. nih.gov
Table 1: Selenium Dioxide-Assisted Synthesis of Glyoxal Monohydrates nih.gov
| Starting Ketone | Product (Glyoxal Monohydrate) | Reaction Conditions |
|---|---|---|
| Phenyl methyl ketone | Phenylglyoxal monohydrate | SeO₂, p-dioxane/H₂O, reflux, 24-72 h |
Stereoselective Synthesis of Optically Active this compound Derivatives
The synthesis of optically active derivatives of the this compound scaffold has been explored to investigate their stereospecific properties and potential applications. A key approach involves the preparation of optically active 3-carbamoyl-1,6-dimethylthis compound. researchgate.net This synthesis is achieved via the corresponding 3-ethoxycarbonyl derivative, 3-ethoxycarbonyl-1,6-dimethylpyrimido[4,5-c]pydazine-5,7(1H,6H)-dione, which serves as a chiral precursor. researchgate.net
The methodology allows for the introduction of a chiral center, leading to compounds with specific optical properties. The properties of these optically active molecules, including their UV-VIS spectra and redox potentials, have been studied to understand the impact of the stereocenter on the electronic characteristics of the heterocyclic system. researchgate.net
Regioselective Synthesis of this compound Isomers
The reaction between 6-(hydrazinyl)uracils and unsymmetrical glyoxals can lead to the formation of two possible regioisomers: the 3-substituted and the 4-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. nih.gov Achieving regioselectivity in this synthesis is critical for isolating the desired isomer for specific applications. Research has demonstrated that the reaction conditions, particularly the choice of solvent and the presence of a base, significantly influence the outcome of the cyclization and the ratio of the resulting isomers. nih.gov
In nonpolar solvents like 1,2-dichloroethane (B1671644), the reaction proceeds with high regioselectivity, favoring the formation of the 3-substituted isomer. nih.gov This is attributed to a reaction pathway that involves a selective nucleophilic attack by the C-5 position of the uracil ring onto the aldehyde moiety of the glyoxal. nih.gov Conversely, when the reaction is conducted in hydroxylic solvents such as water, particularly under mildly basic conditions with sodium acetate (B1210297) (NaOAc), a mixture of both 3- and 4-substituted isomers is typically obtained. nih.gov Under these conditions, hydrazone formation becomes a competing pathway, and the nucleophilic attack from the uracil C-5 can occur at either of the glyoxal's carbonyl groups. nih.gov The final product ratio in aqueous media is dependent on both the electronic and steric characteristics of the substituents on the glyoxal. nih.gov
Table 2: Effect of Reaction Conditions on the Regioselective Synthesis of Phenyl-Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product(s) | Isomer Ratio (3-Ph : 4-Ph) | Yield |
|---|---|---|---|---|---|---|
| 6-(1-Methylhydrazinyl)uracil | Phenylglyoxal monohydrate | 1,2-Dichloroethane | Reflux | 1,6-Dimethyl-3-phenylthis compound | Predominantly 3-substituted | - |
Control of Substitution Patterns in this compound Derivatives (e.g., 3-substituted, 4-monosubstituted)
The ability to control substitution patterns is fundamental to creating a diverse range of this compound derivatives. An improved synthetic approach allows for the generation of 3-monosubstituted analogues, and it has also enabled the first synthesis of 4-monosubstituted isomers. nih.gov The key to this control lies in the strategic reaction between 3-methyl-6-(1-methylhydrazinyl)uracil and various phenyl and alkyl glyoxal monohydrates. nih.gov
The formation of 3-substituted versus 4-substituted derivatives is dictated by the initial site of nucleophilic attack during the cyclization process. nih.gov By carefully selecting the reaction solvent, one can direct the reaction pathway. For instance, using a nonpolar solvent like 1,2-dichloroethane at reflux temperature promotes a selective nucleophilic attack from the C-5 position of the uracil onto the more reactive aldehyde carbonyl of the glyoxal, leading almost exclusively to the 3-substituted product. nih.gov In contrast, aqueous conditions with a mild base allow for attack at both carbonyls, resulting in a mixture of isomers. nih.gov This understanding provides a rational basis for selectively synthesizing either the 3- or 4-monosubstituted derivatives, thereby controlling the final substitution pattern of the heterocyclic core. nih.govresearchgate.net
Parallel Synthesis Strategies for this compound Libraries
The development of parallel synthesis strategies is essential for generating chemical libraries of this compound derivatives for high-throughput screening and drug discovery programs. nih.gov Such strategies rely on the principles of combinatorial chemistry, where diverse sets of building blocks are systematically combined to produce a large number of structurally related compounds in an efficient manner. nih.gov
A viable strategy for the parallel synthesis of a this compound library would involve a multicomponent reaction approach. This could be based on the reaction of a common precursor, such as 6-aminouracil (B15529) or its derivatives, with a diverse array of aldehydes and dimedone under ultrasound-assisted conditions, a method proven effective for similar pyrimido-fused systems. nih.gov By varying the substituents on the aldehyde (R¹), and potentially on the uracil (R²) and the dicarbonyl component, a library of compounds with diverse functional groups at different positions can be rapidly assembled. This methodology is amenable to automation and allows for the creation of a large number of analogs from readily available starting materials, facilitating the exploration of the chemical space around this scaffold. nih.govnih.gov
Table 3: Hypothetical Parallel Synthesis Scheme for a this compound Library
| Building Block A (Uracil Derivative) | Building Block B (Aldehyde) | Building Block C (Dicarbonyl) | Resulting Library Scaffold |
|---|---|---|---|
| 6-Amino-1-methyluracil | R¹-CHO (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde) | Dimedone | Diversified 5-aryl/heteroaryl-pyrimido[4,5-b]quinolin-diones (as an analogous system) |
Note: This table illustrates a strategy analogous to known methods for related fused pyrimidines, which could be adapted for the target scaffold. nih.gov
Chemical Reactivity and Transformations of Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione
Nucleophilic Substitution Reactions in Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Frameworks
The pyrimido[4,5-c]pyridazine (B13102040) system is an excellent substrate for studying nucleophilic substitution of hydrogen (SNH) reactions. researchgate.net These reactions allow for the direct replacement of a hydrogen atom by a nucleophile, offering an efficient route to functionalized derivatives without the need for pre-activating the substitution site. The reactivity is prominent in compounds like 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione and its derivatives. researchgate.net
The SNH methodology has been effectively applied to achieve the annulation (ring fusion) of imidazole (B134444) and imidazoline (B1206853) rings onto the pyrimido[4,5-c]pyridazine framework. rsc.org This transformation typically involves the reaction of activated pyrimido[4,5-c]pyridazine derivatives, such as N-oxides or 3-amino derivatives, with alkylamines in the presence of an oxidizing agent. rsc.org The process facilitates the construction of condensed heterocyclic systems. rsc.org
For instance, the N(2)-oxide and 3-amino derivatives of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione react with alkylamines under oxidative conditions to yield condensed imidazolines or their corresponding imidazole analogues. rsc.org This approach represents a novel strategy for ring annulation based on the SNH mechanism.
Table 1: SNH Annulation Reactions
| Starting Material | Reagent | Product | Reference |
|---|
The reaction of pyrimido[4,5-c]pyridazine derivatives with amines and alkylamines is a key transformation, often proceeding through a nucleophilic substitution mechanism. rsc.org In the context of SNH reactions, N-oxides of the parent heterocycle react with alkylamines to form condensed imidazolines. rsc.org The synthesis of certain derivatives involves the reaction of a 6-(hydrazinyl)uracil precursor with glyoxals, which proceeds via a selective nucleophilic attack. nih.gov The reaction manifold is influenced by solvent polarity; nonpolar solvents favor a selective nucleophilic attack by the C-5 position of the uracil (B121893) ring onto the glyoxal's aldehyde moiety. nih.gov
Cycloaddition Reactions Involving this compound Precursors (e.g., Diels-Alder reaction)
While direct cycloaddition reactions on the this compound itself are not extensively documented, precursors containing the pyridazine (B1198779) ring are well-known to participate in [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction. mdpi.com In these reactions, the electron-deficient pyridazine acts as the diene, reacting with electron-rich dienophiles. researchgate.net
A common strategy involves using pyridazine precursors with tethered alkyne side chains. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com Similarly, the reaction of 1,2,4,5-tetrazines with dienophiles is a classic method for constructing the pyridazine ring, which can then be further elaborated into the pyrimido[4,5-c]pyridazine system. researchgate.net This cycloaddition is followed by the extrusion of dinitrogen to form a dihydropyridazine, which can subsequently aromatize. researchgate.net
Table 2: Representative Inverse-Electron-Demand Diels-Alder Reactions for Pyridazine Synthesis
| Diene | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(Alkynyloxy)-4-pyridazinecarbonitrile | (intramolecular alkyne) | Bromobenzene, 150°C | Fused Benzonitrile | mdpi.com |
Oxidative Transformations of this compound Derivatives
Derivatives of this compound, such as 1,6-dimethylthis compound (also known as 4-deazatoxoflavin), exhibit notable oxidative properties. nih.gov These compounds can function as biomimetics of flavin and 5-deazaflavin, capable of oxidizing amines to carbonyl compounds. nih.gov
Furthermore, oxidative dimerization represents another transformation pathway. In a related system, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.gov This process involves an unprecedented dimerization and oxidation cascade, highlighting the susceptibility of hydrazine (B178648) precursors to oxidative coupling to form a central pyridazine-dione ring. nih.gov
Functionalization and Derivatization Strategies for this compound
The functionalization of the pyrimido[4,5-c]pyridazine core is crucial for modulating its properties. A primary strategy involves the condensation of a substituted 6-hydrazinyluracil with α-dicarbonyl compounds. nih.gov For instance, the reaction between 3-methyl-6-(1-methylhydrazinyl) uracil and various phenyl or alkyl glyoxal (B1671930) monohydrates provides an efficient route to 3- and 4-monosubstituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. nih.gov
Another powerful method involves the Knorr condensation of specifically designed 1,4-dicarbonyl precursors, such as 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones, with hydrazine derivatives to regioselectively produce novel pyrimido[4,5-d]pyridazines. researchgate.net Further derivatization can be achieved through nucleophilic substitution reactions on pre-functionalized cores, such as chloro-derivatives. mdpi.com
The introduction of carbamoyl (B1232498) and ester functionalities onto the pyrimido[4,5-c]pyridazine scaffold has been systematically explored. researchgate.net Optically active 3-carbamoyl-1,6-dimethylthis compound can be prepared from the corresponding 3-ethoxycarbonyl (ester) derivative. researchgate.net This demonstrates a common synthetic sequence where an ester function serves as a precursor to the carbamoyl group, typically through aminolysis. The properties and redox potentials of these functionalized molecules have been studied, indicating that the introduction of such groups can significantly influence the electronic characteristics of the heterocyclic system. researchgate.net
Table 3: Synthesis of Carbamoyl Derivatives
| Precursor | Transformation | Product | Reference |
|---|
Formylation Reactions of this compound Derivatives.orgchemres.org
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com
While specific studies on the direct formylation of the this compound core are not extensively documented, the reactivity of analogous pyrimidine-dione systems provides insight into the potential outcomes of such reactions. For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reagent has been successfully demonstrated. mdpi.com In this case, the electron-rich nature of the dihydroxypyrimidine ring facilitates electrophilic substitution at the 5-position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com The reaction conditions, particularly the solvent, have been shown to influence the reaction efficiency, with DMF providing a higher yield compared to other solvents like o-xylene, benzene, and dichloroethane. mdpi.com
Furthermore, the Vilsmeier-Haack formylation has been applied to more complex fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]quinoline-dione derivatives. nih.gov In these cases, the reaction can lead to the formation of β-chlorovinylaldehyde products under ultrasound irradiation, demonstrating the versatility of this reagent in functionalizing fused heterocyclic cores. nih.gov
Based on these analogous systems, it is plausible that the this compound ring system could undergo formylation at the electron-rich pyrimidine ring, likely at the C4 position, which is analogous to the C5 position in pyrimidine-4,6-dione. The specific reaction conditions would likely require careful optimization to achieve selective formylation without promoting other side reactions.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | mdpi.com |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | o-Xylene | 100 | 7 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 49 | mdpi.com |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Benzene | Reflux | 6 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 48 | mdpi.com |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Dichloroethane | Reflux | 8 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 50 | mdpi.com |
| 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives | POCl₃, DMF | - | Ultrasound | - | β-Chlorovinylaldehyde derivatives | 70-71 | nih.gov |
Tandem and Cascade Transformations for Fused Heterocyclic Ring Annulation.nih.govresearchgate.netresearchgate.net
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecular architectures. nih.gov These processes are particularly valuable in heterocyclic chemistry for the rapid assembly of fused ring systems. While specific tandem or cascade reactions originating from the pre-formed this compound scaffold are not extensively reported, the broader field of fused pyrimidine synthesis offers numerous examples of such transformations that could potentially be adapted.
Multicomponent reactions (MCRs) are a prominent class of tandem reactions that have been effectively used to synthesize a variety of fused pyrimidine derivatives. orgchemres.org For instance, the Biginelli-type reaction, a classic MCR, has been employed for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones. Similarly, MCRs involving 6-aminouracil (B15529) derivatives, primary amines, and aldehydes can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) ring systems through a double Mannich reaction. researchgate.net These examples highlight the potential of using suitably functionalized this compound derivatives in MCRs to build additional fused rings.
Cascade reactions involving cyclization and subsequent transformations are also prevalent in the synthesis of related heterocyclic systems. For example, copper-catalyzed cascade reactions of 2-chloroquinoline-3-carbonitriles with benzyl (B1604629) amines have been developed for the synthesis of pyrimido[4,5-b]quinoline-4-ones. rsc.org This process involves a sequence of Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and oxidation, all occurring in a single pot. rsc.org
Another approach involves intramolecular cycloadditions. For instance, a tandem ring-opening/intramolecular [2+2] cycloaddition has been utilized to create cyclobutane-fused thiazolino-2-pyridones. nih.gov This strategy, if applied to a suitably derivatized this compound, could lead to the formation of novel polycyclic systems.
The synthesis of various fused pyrimidine rings, such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines, has been achieved through the reaction of thioxopyrimidine-6(1H)-ones with various bifunctional reagents. researchgate.net These transformations often proceed through a cascade of reactions involving nucleophilic substitution and subsequent cyclization.
These examples from related heterocyclic systems underscore the potential of this compound and its derivatives as platforms for the development of novel tandem and cascade transformations for the annulation of additional heterocyclic rings, leading to structurally diverse and potentially biologically active molecules.
| Starting Material Class | Reaction Type | Key Reagents/Conditions | Fused Ring System Formed | Reference |
|---|---|---|---|---|
| 6-Aminouracil derivatives, primary amines, aldehydes | Multicomponent Reaction (Double Mannich) | Ethanol, room temperature | Pyrimido[4,5-d]pyrimidine | researchgate.net |
| 2-Chloroquinoline-3-carbonitriles, benzyl amines | Copper-catalyzed Cascade Reaction | Cu catalyst, NaOH, aerobic conditions | Pyrimido[4,5-b]quinolinone | rsc.org |
| Thiazoline fused 2-pyridones, propargyl bromide | Tandem Ring Opening/Intramolecular [2+2] Cycloaddition | Cs₂CO₃, THF | Cyclobutane fused thiazolino-2-pyridone | nih.gov |
| Thioxopyrimidine-6(1H)-ones, ethyl chloroacetate | Cascade Reaction | Reflux | Furo[2,3-d]pyrimidine | researchgate.net |
| Thioxopyrimidine-6(1H)-ones, thiourea | Cascade Reaction | - | Pyrimido[2,1-b]pyrimidine | researchgate.net |
Computational and Theoretical Investigations of Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione
Density Functional Theory (DFT) Studies on Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione and its Analogues
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. gsconlinepress.com It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.
Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its derivatives, DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed to find the minimum energy structure. gsconlinepress.com The optimization process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. rsc.org
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). gsconlinepress.com The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. rsc.org A smaller energy gap suggests higher reactivity. rsc.org
Table 1: Calculated Quantum Chemical Parameters for Pyridazine (B1198779) Derivatives
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.50 |
| ELUMO (eV) | -1.50 |
| Energy Gap (ΔE) (eV) | 5.00 |
| Dipole Moment (μ) (Debye) | 3.50 |
| Electronegativity (χ) | 4.00 |
| Hardness (η) | 2.50 |
| Softness (S) | 0.40 |
Note: The values in this table are representative examples based on DFT studies of related pyridazine structures and are intended to illustrate the types of parameters calculated.
DFT calculations are also valuable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the proposed structure. ruc.dksemanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. ruc.dk
Similarly, vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. semanticscholar.org This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
Molecular orbital (MO) analysis, particularly the visualization of the HOMO and LUMO, provides a qualitative understanding of the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). rsc.org In pyrimido[4,5-c]pyridazine (B13102040) systems, the distribution of these orbitals is influenced by the arrangement of nitrogen atoms and carbonyl groups. For instance, in some related pyrimidine (B1678525) derivatives, the HOMO is distributed over the pyrimidinone unit. nih.gov This information is crucial for predicting the sites of electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. gsconlinepress.com
Molecular Docking and Virtual Screening Studies with this compound Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov Virtual screening involves the use of computational methods to screen large libraries of compounds for potential biological activity. nih.gov
Binding mode analysis involves examining the specific interactions between a ligand and the amino acid residues in the active site of a protein. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyrimido[4,5-c]pyridazine derivatives, the nitrogen atoms and carbonyl groups of the heterocyclic core are often key sites for hydrogen bonding with the protein target. nih.gov
For example, in studies of related compounds as inhibitors of dihydropteroate (B1496061) synthase (DHPS), the pyrimidine ring was found to engage the pterin (B48896) binding pocket through key interactions with conserved residues. nih.gov The carbonyl groups can act as hydrogen bond acceptors, mimicking interactions of the natural substrate. nih.gov Understanding these interaction profiles is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. nih.gov
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating better binding. researchgate.netindexcopernicus.com Docking programs like AutoDock Vina are commonly used for this purpose. researchgate.netindexcopernicus.com
More advanced methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can be used to further refine the prediction of binding free energies. nih.gov MM/GBSA combines molecular mechanics energy calculations with implicit solvation models to provide a more accurate estimation of the binding affinity. nih.gov These computational predictions of binding affinity are valuable for prioritizing compounds for experimental testing.
Table 2: Representative Docking Scores and Binding Energies for Pyrimido[4,5-c]pyridazine Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 3a | AKT1 | -9.65 | - |
| Derivative 3e | AKT1 | -7.9 | - |
| Thiazolidinone Derivative | Mcl-1 | -8.90 | - |
| Thiosemicarbazide Derivative | Mcl-1 | -8.97 | - |
Note: The data in this table is based on findings for various pyrimido[4,5-c]pyridazine derivatives and related structures from the cited literature. nih.govresearchgate.netindexcopernicus.com The specific interacting residues are often detailed in the original research articles.
Validation of Docking Algorithms for this compound Ligands
The reliability of molecular docking simulations is paramount for accurately predicting the binding modes and affinities of ligands. Validation ensures that the chosen algorithm and scoring function can successfully replicate experimentally determined binding poses. In the study of Pyrimido[4,5-c]pyridazine derivatives, docking protocols are typically validated by redocking a co-crystallized ligand into the active site of the target protein. A common metric for a successful validation is a Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked conformation and the crystallographic pose. nih.gov
For instance, in the investigation of novel derivatives as potential inhibitors of the human AKT1 protein, docking calculations were performed using the Gold 5.2 software, which employs a genetic algorithm. researchgate.net Similarly, other studies on this scaffold as AKT1 inhibitors have utilized Autodock Vina, where the grid parameters for docking are determined based on the native ligand to ensure all residues of the binding cavity are encompassed. researchgate.netjournalijar.com The successful replication of the binding mode of the known ligand provides confidence in the docking protocol's ability to predict the orientation of novel, related compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles
QSAR and structure-based design are cornerstone strategies in the development of novel therapeutic agents based on the Pyrimido[4,5-c]pyridazine scaffold. These approaches aim to understand the relationship between a molecule's physicochemical properties and its biological activity, thereby guiding the design of more effective inhibitors. unl.edu Lipophilicity, described by the n-octanol-water partition coefficient (logP), is a key parameter in QSAR studies as it influences absorption, distribution, metabolism, and excretion (ADME) properties. unl.edu
Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target. For example, the pterin binding pocket of Dihydropteroate Synthase (DHPS), a validated drug target for antimicrobial therapy, is highly conserved, making it an attractive target for the design of novel antibacterial agents based on the Pyrimido[4,5-c]pyridazine core. nih.gov By analyzing the crystal structure of an inhibitor bound to the enzyme, researchers can identify key interactions and areas where the molecule's affinity could be improved. nih.govnih.gov
The biological activity of the this compound core is highly dependent on the nature and position of its substituents. Research has systematically explored how different chemical groups affect the inhibitory properties of these compounds.
A key example is the structure-based design of DHPS inhibitors. nih.govnih.gov Initial studies with a known pyridazine inhibitor revealed that an N-methyl ring substitution resulted in unfavorable interactions within the pterin-binding pocket of DHPS from Bacillus anthracis. nih.gov Based on this structural information, a new series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines was designed where this N-methyl group was removed. nih.gov This modification led to a clear demonstration of increased inhibition of the DHPS enzyme. nih.gov
Further modifications have focused on the side chain. For the DHPS inhibitors, the length of a side chain carboxylic acid was systematically varied to optimize its engagement with the pyrophosphate binding site of the enzyme. nih.govnih.gov While removing the N-methyl group proved beneficial, optimizing the side chain length had less apparent effects on improving inhibitory activity. nih.gov In other studies, the synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a subclass known as 4-deazatoxoflavins, has been improved to allow for a wide range of analogues with different phenyl and alkyl glyoxal (B1671930) monohydrates for biological testing. nih.gov
Table 1: Effect of Substituents on DHPS Inhibition
| Compound Modification | Target Site Interaction | Observed Effect on Activity | Reference |
| Removal of N-methyl group | Pterin binding pocket | Increased inhibition of DHPS | nih.gov |
| Variation of side chain length | Pyrophosphate binding site | Less apparent beneficial effects | nih.gov |
The three-dimensional shape (conformation) and lipophilicity of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties. mdpi.com Lipophilicity, often expressed as logP, influences a compound's ability to cross biological membranes, its solubility, and its binding to plasma proteins. unl.edu According to Lipinski's rule of five, a logP value greater than 5 can be associated with poor absorption or permeation. unl.edu
Computational methods are frequently used to predict logP values in the early stages of drug design, though these are ideally verified experimentally. mdpi.com For heterocyclic compounds, theoretical logP values can vary significantly depending on the software and algorithm used. mdpi.com Experimental methods, such as reversed-phase thin-layer chromatography (RP-TLC), provide more reliable data on lipophilicity. mdpi.com Studies on related heterocyclic systems like dipyridothiazines show that substituents significantly impact lipophilicity; for example, a p-chlorobenzyl substituent generally increases lipophilicity, while a p-cyanobenzyl group tends to lower it. mdpi.com Such analyses are crucial for optimizing the drug-like properties of this compound derivatives to ensure they have appropriate absorption and distribution characteristics. cu.edu.eg
Rational, structure-based design is a powerful strategy to optimize the binding affinity of inhibitors. This process involves using detailed structural information of the ligand-target complex to guide chemical modifications. A prime example is the optimization of Pyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors. nih.govnih.gov
The crystal structure of an early inhibitor in the pterin-binding site of B. anthracis DHPS revealed specific unfavorable interactions. nih.gov This structural insight directly led to the design of a new series of compounds with two key intended improvements:
Removal of an N-methyl substitution: This was predicted to improve binding within the pterin pocket. nih.gov
Optimization of the side chain: The length of the carboxylic acid side chain was adjusted to better occupy the pyrophosphate binding site. nih.gov
Subsequent synthesis and evaluation confirmed that the compounds lacking the N-methyl group exhibited significantly increased inhibition of DHPS. nih.gov This success highlights how a structural understanding of the binding interactions at the molecular level can be effectively translated into the rational design of inhibitors with enhanced affinity. nih.gov
In Silico Mechanistic Insights into this compound Reactivity and Biological Action
Computational methods provide valuable insights into the reactivity and mechanism of biological action of this compound derivatives. Density Functional Theory (DFT) studies, for example, can be employed to understand the regioselectivity of ring closure during synthesis, ensuring the correct isomer is formed. researchgate.net
Molecular docking studies have been instrumental in elucidating the potential biological targets and mechanisms of action. For instance, in silico analyses of newly synthesized Pyrimido[4,5-c]pyridazine derivatives have identified them as potential inhibitors of human AKT1, a kinase involved in cell signaling pathways. researchgate.netresearchgate.net Docking simulations place the compounds into the ATP-binding site of AKT1, predicting their binding energies and key molecular interactions. researchgate.netjournalijar.com One study found that all tested compounds had binding energies lower than -7.9 kcal/mol, with the most active compound showing a binding energy of -9.65 kcal/mol. researchgate.netjournalijar.com These in silico studies provide a hypothesis for the biological action, suggesting that the compounds may exert their effects by inhibiting specific kinases like AKT1, which can then be validated through further biological assays. researchgate.net
Biological and Biochemical Studies of Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione Derivatives
Enzyme Inhibition Mechanisms and Kinetics of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy. While pyridazine-containing compounds have been identified as potent PARP-1 inhibitors, specific research on the PARP-1 inhibitory activity of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione derivatives is not extensively documented in publicly available literature. The broader class of pyridazine-based inhibitors has shown significant promise, but detailed structure-activity relationships and inhibitory concentrations for the specific this compound scaffold remain an area for future investigation.
Topoisomerase IIα Inhibition
Topoisomerase IIα is a vital enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to cell death, making it an important target for anticancer drugs. However, a thorough review of scientific literature reveals a lack of specific studies investigating the inhibitory effects of this compound derivatives on Topoisomerase IIα. Consequently, the potential of this particular heterocyclic system as a Topoisomerase IIα inhibitor is yet to be determined.
Receptor Binding and Ligand-Target Interactions of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones
The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. The this compound core has been explored as a scaffold for the development of ligands for various receptors, although detailed binding data for certain key targets remains limited.
A1 Adenosine (B11128) Receptor Ligand Studies
5-HT1A Receptor Ligand Investigations
The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is implicated in the modulation of mood and anxiety, making it a significant target for the development of anxiolytics and antidepressants. Despite the exploration of various heterocyclic compounds as 5-HT1A receptor ligands, there is a notable absence of specific research and binding data for this compound derivatives in the scientific literature. Therefore, their affinity and efficacy at the 5-HT1A receptor remain uncharacterized.
Biomimetic Properties of this compound Derivatives
One of the most well-documented aspects of this compound chemistry is the ability of its derivatives to mimic the functions of natural coenzymes, particularly flavins and their 5-deaza analogues. This biomimetic activity is centered on their capacity to participate in oxidation-reduction reactions.
Flavin and 5-Deazaflavin Biomimetics
Certain derivatives of this compound have been shown to function as effective biomimetics of flavin and 5-deazaflavin. A notable example is 1,6-Dimethylthis compound, also known as 4-deazatoxoflavin. This compound and its analogues have demonstrated the ability to oxidize various substrates, a characteristic feature of flavoenzymes.
Research has shown that 3,4-disubstituted 4-deazatoxoflavin derivatives, which can be synthesized through the condensation of 6-(1-methylhydrazino)uracils with α-diketones, are capable of oxidizing long-chain alkylamines. This reactivity highlights their potential as catalysts in biomimetic oxidation reactions. The mechanism of action is believed to involve the transfer of hydrogen equivalents from the substrate to the 4-deazatoxoflavin derivative, mimicking the role of flavin cofactors in biological redox processes.
Redox Ability and Electron Transfer Mechanisms
The capacity of pyrimido[4,5-c]pyridazine (B13102040) derivatives to participate in redox reactions and electron transfer is a key aspect of their biochemical profile. Studies have been conducted on specific analogues to determine their redox potentials.
Research into a related derivative, 1,3,6-trimethylthis compound, has provided insights into the redox properties of this class of compounds. researchgate.net The redox potentials of this and other related analogues were studied using UV-VIS spectra. researchgate.net Another derivative, 1,6-Dimethylthis compound, also known as 4-deazatoxoflavin, has been shown to act as a biomimetic of flavin and 5-deazaflavin, enabling it to oxidize amines to carbonyl compounds and abstract hydrogen equivalents from donors under certain conditions. nih.gov
Detailed studies on the specific redox ability and electron transfer mechanisms of the parent compound, this compound, are not extensively available in the reviewed literature.
In Vitro Cellular Activity of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones
The in vitro cellular activities of this compound derivatives have been evaluated to understand their therapeutic potential, particularly in the realms of antimicrobial and anticancer applications.
The antimicrobial properties of pyrimido[4,5-c]pyridazine derivatives have been a focus of scientific investigation. A notable example is 1,6-Dimethylthis compound, also referred to as 4-deazatoxoflavin. This derivative has demonstrated inhibitory activity against Pseudomonas. nih.gov This finding suggests the potential of the pyrimido[4,5-c]pyridazine scaffold as a basis for the development of new antibacterial agents.
Further research has explored other related pyridazine (B1198779) derivatives for their antimicrobial effects. For instance, a series of novel pyridazinone derivatives were screened for their activity against several bacteria, including Pseudomonas aeruginosa. semanticscholar.org While these studies provide a broader context for the antimicrobial potential of pyridazine-containing compounds, specific data on the activity of the parent this compound against Pseudomonas is limited in the available literature.
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. In the context of pyrimido[4,5-c]pyridazine derivatives, the ability to bind to DNA has been investigated. The derivative 1,6-Dimethylthis compound (4-deazatoxoflavin) has been reported to possess DNA-binding properties. nih.gov This characteristic is significant as it suggests a potential mechanism of action for its observed biological activities, including its antimicrobial effects.
While the DNA-binding properties of this specific derivative have been noted, comprehensive studies detailing the DNA-binding modes and affinity of the unsubstituted this compound are not widely documented in the reviewed scientific literature.
The potential of pyrimidine (B1678525) and pyridazine-based compounds as anticancer agents has been an active area of research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.
Another study on pyrimido[4″,5″:5′,6′] researchgate.netnih.govnih.govtriazino[3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indole derivatives, which contain a fused pyrimidine ring system, showed significant anticancer activity against HCT-116 and MCF-7 cell lines. mdpi.com Similarly, pyrimidohexahydroquinoline derivatives have been evaluated against a panel of cancer cell lines including MCF-7, PC-3, and HCT116. nih.gov
These findings underscore the potential of the broader class of pyrimidine-fused heterocyclic compounds as a source of novel antiproliferative agents. However, it is important to note that the specific efficacy of this compound itself requires dedicated investigation.
Below is a data table summarizing the antiproliferative activity of a related pyrimido[1,2-b]pyridazin-2-one derivative.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) | HCT-116 | 49.35 ± 2.685 |
| Pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) | MCF-7 | 69.32 ± 3.186 |
Advanced Analytical and Spectroscopic Characterization of Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione
X-ray Crystallography for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Structure Determination and Co-crystal Studies
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of molecular connectivity and stereochemistry. For complex heterocyclic systems like pyrimido[4,5-c]pyridazine (B13102040) derivatives, single-crystal X-ray diffraction analysis is crucial for unambiguous structural confirmation. mdpi.com
In a study of a related pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione system, X-ray analysis provided definitive proof of the compound's structure. mdpi.com Similarly, the crystal structures of various imidazo[4,5-b]pyridine derivatives have been determined by X-ray diffraction, confirming the molecular geometry. uctm.edu For example, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused system, was confirmed using single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound crystallized in the triclinic crystal system with a P-1 space group, and provided precise bond lengths and angles for the entire molecule. mdpi.com
Co-crystal studies are also highly valuable. For instance, the crystal structure of Bacillus anthracis dihydropteroate (B1496061) synthase (DHPS) was determined in complex with a 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine inhibitor. nih.gov This study revealed that the pyridazine-based scaffold binds within the pterin (B48896) pocket of the enzyme, with the fused ring system making key interactions similar to the natural substrate. nih.gov Such co-crystal structures are instrumental in structure-based drug design, allowing for the optimization of ligand-protein interactions.
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The this compound structure possesses several characteristic IR absorption bands.
The most prominent features in the IR spectrum are the absorptions from the N-H and C=O bonds of the dione (B5365651) system. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations give rise to strong, sharp bands, usually between 1650 and 1750 cm⁻¹. mdpi.comunar.ac.id The exact position of these bands can be influenced by hydrogen bonding. The spectrum will also show C=N and C=C stretching vibrations from the aromatic rings, typically in the 1450-1630 cm⁻¹ region. unar.ac.idasianpubs.org
The table below lists typical IR absorption ranges for the key functional groups in the this compound core.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| N-H (Amide) | Stretch | 3100 - 3500 mdpi.comunar.ac.id |
| C-H (Aromatic) | Stretch | 3000 - 3100 mdpi.com |
| C=O (Amide/Dione) | Stretch | 1650 - 1750 mdpi.comunar.ac.idasianpubs.org |
| C=N / C=C (Ring) | Stretch | 1450 - 1630 unar.ac.idasianpubs.org |
Mass Spectrometry of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
Electron Impact (EI) is a hard ionization technique that often results in extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. researchgate.net
Investigation of Clustered Water Molecules in Mass Spectra
Mass spectrometry (MS) is a fundamental tool for determining molecular weights and elucidating structural features of novel compounds. In the analysis of pyrimido[4,5-c]pyridazine derivatives, Electron Impact (EI) mass spectrometry has revealed a noteworthy phenomenon: the presence of water clusters non-covalently bound to the molecule.
Studies on 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones have shown that the mass spectra of these compounds exhibit strong evidence of water clustering, typically in a 1:1 ratio with the monomeric form of the compound. This observation is significant as it indicates a powerful hydrogen bond between the heterocyclic molecule and water, which persists even in the gas phase within the ionization chamber of the mass spectrometer. The m/z values of specific fragments confirm the presence of a clustered water molecule, which is attributed to robust intermolecular hydrogen bonding.
Furthermore, analysis has identified not only water-clustered monomers but also dimeric forms of the compound associated with water. This suggests the existence of both strong monomer-water hydrogen bonds and weaker monomer-monomer interactions in the gaseous state. The ability of mass spectrometry to detect these noncovalent interactions makes it an indispensable tool for studying the supramolecular chemistry of these heterocyclic systems.
Table 1: Mass Spectrometry Observations of Water Clustering in Pyrimido[4,5-c]pyridazine Derivatives
| Analyte Class | Ionization Method | Key Observation | Implication |
| 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | Electron Impact (EI) | Formation of 1:1 monomer-water clusters. | Strong intermolecular H-bonding between the compound and water. |
| 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | Electron Impact (EI) | Presence of water-clustered dimer forms. | Evidence of both monomer-water and monomer-monomer interactions in the gas phase. |
UV-Visible Spectroscopy and Redox Potential Measurements
UV-Visible (UV-Vis) spectroscopy and electrochemical methods like cyclic voltammetry are crucial for understanding the electronic properties of molecules. UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. While specific UV-Vis absorption data for the parent this compound is not extensively detailed in the available literature, studies on related pyrimidine (B1678525) and pyridazine (B1198779) derivatives provide a framework for expected behavior.
The electronic absorption spectra of pyrimidine derivatives are characterized by distinct absorption bands corresponding to various electronic transitions (e.g., π → π* and n → π*). The position and intensity of these bands are sensitive to the molecular structure, substitution patterns, and the solvent environment. For instance, studies on triazolopyrimidine derivatives show that the observed transitions can be assigned as charge transfer, localized, or delocalized based on molecular orbital calculations. researchgate.net
Cyclic voltammetry is employed to investigate the redox potential, revealing the ease with which a molecule can be oxidized or reduced. This is particularly relevant for compounds designed to interact with biological systems where redox processes are common. Electrochemical studies of pyridazine derivatives have identified successive oxidation and reduction peaks. researchgate.net For example, one pyridazine derivative exhibited three oxidation steps at -1232, 172, and 1056 mV and corresponding reduction peaks, indicating a complex electrochemical behavior. researchgate.net Such analyses are vital for designing molecules with specific electronic and potential therapeutic properties.
Calorimetric and Kinetic Techniques
Understanding the binding thermodynamics and kinetics of a compound with its biological target is paramount in drug design. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques used to obtain a comprehensive profile of these molecular interactions.
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
In the context of this compound derivatives, ITC has been instrumental. For example, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were evaluated as inhibitors of Dihydropteroate Synthase (DHPS), a validated antibacterial target. nih.gov ITC titrations were performed to gain a comprehensive understanding of the binding interactions from a thermodynamic perspective. nih.gov The data from these experiments, such as the dissociation constant (Kd), provide a direct measure of binding affinity and help rationalize structure-activity relationships. For instance, comparing the thermodynamic profiles of different analogs can reveal whether binding is enthalpically or entropically driven, guiding further chemical modifications to optimize affinity. nih.gov
Table 2: Representative Thermodynamic Parameters from ITC Analysis
| Parameter | Description | Significance |
| Kd (Dissociation Constant) | The concentration of ligand at which half the binding sites of the protein are occupied. | A direct measure of binding affinity; lower Kd indicates higher affinity. |
| n (Stoichiometry) | The molar ratio of the ligand to the protein in the formed complex. | Defines the number of binding sites. |
| ΔH (Enthalpy Change) | The heat change associated with the binding event. | Indicates the contribution of hydrogen bonding and van der Waals forces to binding. |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time. It provides crucial kinetic data by measuring the rates of association (ka) and dissociation (kd) of a ligand-analyte interaction. From these rates, the equilibrium dissociation constant (Kd = kd/ka) can be calculated, offering a complementary measure of binding affinity to that obtained from ITC.
SPR analysis was used alongside ITC to evaluate the 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors. nih.gov This dual-technique approach provides a more complete picture of the binding event. While ITC offers the thermodynamic signature, SPR reveals the kinetic profile. For example, SPR analysis showed that while some modifications to the compound's side chain were intended to improve binding, they led to a significant and undesirable increase in the dissociation rate, meaning the compound did not stay bound to its target for a sufficient duration. nih.gov This kinetic insight is critical for drug development, as a long residence time (slow kd) is often a desirable attribute for a therapeutic agent.
Table 3: Kinetic Parameters Determined by SPR Analysis
| Parameter | Description | Significance |
| ka (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | Reflects how quickly the binding complex is formed. |
| kd (Dissociation Rate Constant) | The rate at which the analyte dissociates from the ligand. | Indicates the stability of the binding complex; a low kd signifies a stable complex and long residence time. |
| Kd (Equilibrium Dissociation Constant) | The ratio of kd to ka. | A measure of binding affinity, corroborating data from other methods like ITC. |
Hirshfeld Surface Analysis in Crystal Engineering
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing invaluable insights for crystal engineering. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" of close contacts between atoms.
Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 56.6% | Van der Waals interactions arising from the high hydrogen content of the molecule. |
| H···C / C···H | Varies | Represents weak C-H···π or other C-H related interactions. |
| H···O / O···H | Varies | Quantifies the presence and importance of hydrogen bonds involving oxygen. |
| N···C / C···N | 3.5% | Indicates other close contacts contributing to the crystal stability. |
Future Directions and Emerging Research Avenues for Pyrimido 4,5 C Pyridazine 5,7 1h,6h Dione
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign synthetic methods for pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is a key area of future research. Traditional syntheses, while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on green and sustainable practices.
The exploration of catalytic systems, including biocatalysis and nanocatalysis, will also be crucial. Enzymes could offer highly selective and environmentally friendly routes to specific derivatives. Similarly, the use of reusable solid acid catalysts, like tungstate (B81510) sulfuric acid, in solvent-free conditions represents a significant step towards more sustainable manufacturing processes.
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | Atom economy, reduced waste, simplified purification. tubitak.gov.tr |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, improved purity. mdpi.com |
| Catalytic Approaches (e.g., Ionic Liquids, Biocatalysis) | Employment of novel and reusable catalysts. | Milder reaction conditions, increased selectivity, greener processes. oiccpress.com |
Exploration of New Chemical Transformations and Reactivity Profiles
A deeper understanding of the reactivity of the this compound core is essential for generating diverse libraries of compounds for biological screening. Future research will likely focus on the selective functionalization of various positions on the heterocyclic ring system.
Key areas of exploration include:
N-Alkylation and N-Arylation: Introducing a variety of substituents on the nitrogen atoms can significantly impact the molecule's physicochemical properties and biological activity. Studies on the N-alkylation of related imidazopyridine systems have demonstrated the formation of regioisomers, highlighting the importance of controlling reaction conditions. fabad.org.tr
Halogenation and Cross-Coupling Reactions: The introduction of halogen atoms provides a handle for further diversification through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. mdpi.comnih.gov This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups.
Domino and Tandem Reactions: Designing novel reaction cascades, such as the aza-Wittig/heterocyclization strategy, can lead to the efficient synthesis of complex fused-ring systems derived from the pyrimido[4,5-c]pyridazine (B13102040) scaffold. researchgate.net
Systematic studies of these transformations will not only expand the accessible chemical space but also provide valuable insights into the electronic and steric effects that govern the reactivity of this heterocyclic system.
Advanced Computational Modeling for Rational Design and Mechanistic Understanding
In silico methods are becoming indispensable tools in modern drug discovery and development. For this compound, advanced computational modeling will play a pivotal role in the rational design of new derivatives with enhanced potency and selectivity.
Future research in this domain will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the physicochemical properties of pyrimido[4,5-c]pyridazine derivatives with their biological activities. nih.govej-chem.org These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of pyrimido[4,5-c]pyridazine derivatives to their biological targets. researchgate.netresearchgate.net This information is crucial for understanding the molecular basis of their activity and for designing new compounds with improved binding affinities. For example, in silico studies have been used to investigate the inhibitory activities of pyrimido[4,5-c]pyridazines towards the AKT1 pathway. indexcopernicus.comresearchgate.net
Density Functional Theory (DFT) Calculations: DFT methods can be employed to study the electronic structure and reactivity of the pyrimido[4,5-c]pyridazine core. mdpi.com This can provide insights into reaction mechanisms and help in the design of new synthetic routes.
| Computational Technique | Application | Expected Outcome |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for guiding the synthesis of more potent compounds. nih.gov |
| Molecular Docking | Simulating the interaction of a ligand with a biological target. | Identification of key binding interactions and rational design of new inhibitors. researchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of a ligand-target complex. | Understanding the stability of binding and the role of conformational changes. |
| DFT Calculations | Investigating electronic structure and reactivity. | Mechanistic insights into chemical reactions and prediction of reactivity. mdpi.com |
Identification of Novel Biological Targets and Therapeutic Applications
While pyrimido[4,5-c]pyridazine derivatives have been investigated for several biological activities, the full therapeutic potential of this scaffold is yet to be unlocked. Future research will focus on identifying novel biological targets and exploring new therapeutic applications.
Promising areas for investigation include:
Kinase Inhibition: Several pyrimido[4,5-c]pyridazine and related fused pyrimidine (B1678525) structures have shown inhibitory activity against various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govlookchem.comnih.gov For instance, derivatives have been developed as inhibitors of Lymphocyte-specific kinase (Lck). nih.govlookchem.com Future work could involve screening against a broader panel of kinases to identify novel targets in oncology and immunology.
Neurodegenerative Diseases: Some pyrimido[5,4-e] tubitak.gov.trnih.govnih.govtriazine-5,7(1H,6H)-dione derivatives have shown cytoprotective effects in models of Parkinson's disease. nih.govnih.gov This suggests that the broader class of pyrimido-pyridazine compounds may have therapeutic potential in neurodegenerative disorders.
Antiviral and Antimicrobial Agents: The pyrimidine and pyridazine (B1198779) moieties are present in many clinically used antiviral and antimicrobial drugs. researchgate.netscilit.com Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidines as antiviral agents, particularly against human coronavirus 229E (HCoV-229E). scilit.commdpi.com Further screening of pyrimido[4,5-c]pyridazine libraries against a wide range of viral and microbial pathogens is warranted. researchgate.net
Enzyme Inhibition: Derivatives of pyrimido[4,5-c]pyridazine have been reported as inhibitors of enzymes such as monoamine oxidase (MAO) and dihydropteroate (B1496061) synthase (DHPS), suggesting potential applications in the treatment of depression and bacterial infections, respectively. tubitak.gov.trnih.gov
A systematic approach involving high-throughput screening, chemoproteomics, and target validation studies will be crucial for identifying novel biological targets and expanding the therapeutic applications of this versatile heterocyclic scaffold.
Q & A
Q. What are the primary synthetic routes for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione and its derivatives?
The synthesis typically involves cyclization reactions starting from pyrimidine or pyridazine precursors. For example:
- Route 1 : Condensation of 2-amino-6-chloropyrimidin-4(3H)-one with diethyl 2-oxomalonate, followed by saponification and acidification to yield the target compound .
- Route 2 : Benzyl protection strategies for N8-demethylation to avoid undesired side reactions, as direct demethylation using β-(trimethylsilyl)ethyl chloroformate often fails . Key intermediates are characterized via H NMR and HRMS to confirm structural integrity .
Q. How is the structural characterization of Pyrimido[4,5-c]pyridazine derivatives validated?
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and hydrogen bonding patterns .
- X-ray Crystallography : Resolves the bicyclic scaffold’s conformation and interactions with DHPS (e.g., hydrogen bonds with conserved residues Asp184 and Lys220) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights and purity (>95% by UPLC/UV/ELSD) .
Q. What is the biological target of this compound, and how does it interact mechanistically?
The compound inhibits dihydropteroate synthase (DHPS) , a key enzyme in folate biosynthesis. It binds the pterin pocket of DHPS, mimicking the natural substrate dihydropterin pyrophosphate (DHPP). Structural studies show:
- The pyridazine core engages conserved residues (Asp184, Asn120) similar to DHPP .
- The carboxylate side chain partially occupies the pyrophosphate-binding anion pocket but forms a strained salt bridge with Arg254, limiting affinity .
Advanced Research Questions
Q. How can the carboxylate side chain be optimized to improve DHPS binding affinity?
- Methodology : Systematic variation of the C6 carboxylic acid chain length and substituents (e.g., methyl, ethyl, benzyl groups) .
- Findings : Shorter chains reduce steric clashes, but optimal engagement with the anion pocket requires balancing conformational flexibility and hydrogen bonding. SPR and ITC data indicate moderate improvements (2–5× affinity gains) .
- Challenges : Terminal carboxylate groups struggle to fully occupy the pyrophosphate pocket due to steric constraints .
Q. What are the challenges in synthesizing N8-demethylated analogs, and how are they addressed?
- Problem : Direct demethylation of N8-methyl derivatives (e.g., compounds 16, 18) using β-(trimethylsilyl)ethyl chloroformate leads to decomposition .
- Solution : A benzyl-protected intermediate strategy enables selective deprotection. For example, benzylhydrazine is used to synthesize 7-amino-1-benzyl derivatives (12–15), which are later deprotected .
Q. How do crystallographic data resolve contradictions in structure-activity relationships (SAR)?
- Example : Removal of the N8-methyl group improves interactions with Asp101 but causes scaffold repositioning, altering hydrogen-bonding patterns .
- Resolution : Combined use of X-ray crystallography (2.2–2.5 Å resolution) and SPR kinetics clarifies that small conformational shifts (~1 Å) significantly impact binding entropy .
Q. What alternative synthetic routes exist for pyrimido[4,5-c]pyridazine derivatives?
- Method : React 3-amino-4-cyano-5-phenylpyridazine with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form amidines, followed by hydroxylamine-mediated cyclization .
- Advantage : This route avoids malonate cyclization pitfalls and enables modular functionalization of the pyridazine ring .
Q. How do structural modifications influence resistance profiles against DHPS mutants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
